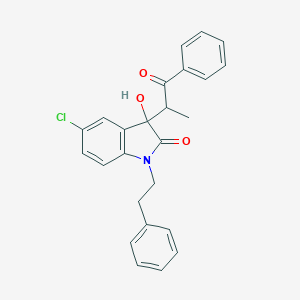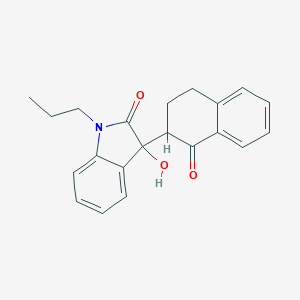![molecular formula C14H12ClN3O3S B272221 1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272221.png)
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CEPT or Chloroethyl Phenyl Sulfone Triazole and is a member of the benzotriazole family.
Mécanisme D'action
The mechanism of action of CEPT is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. CEPT has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
CEPT has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a role in the development of inflammatory diseases. CEPT has also been shown to induce apoptosis in cancer cells, which can lead to the destruction of cancer cells. In addition, CEPT has been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of CEPT for laboratory experiments include its cost-effectiveness and ease of synthesis. CEPT has also been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, CEPT has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the study of CEPT. One area of research could focus on the development of CEPT-based enzyme inhibitors for the treatment of inflammatory diseases. Another area of research could focus on the use of CEPT in photodynamic therapy for the treatment of cancer. Additionally, further studies could be conducted to investigate the potential anti-viral properties of CEPT, as well as its potential use in other areas of medicine and drug discovery.
Conclusion:
In conclusion, CEPT is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method is relatively simple and cost-effective, making it a promising candidate for laboratory experiments. CEPT has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a versatile compound for scientific research. Further studies are needed to fully understand the mechanism of action of CEPT and its potential applications in medicine and drug discovery.
Méthodes De Synthèse
The synthesis of CEPT involves the reaction of 4-chloro-2-ethoxyphenylsulfonyl chloride with sodium azide in the presence of copper(I) iodide as a catalyst. The resulting product is then treated with sodium hydroxide to obtain CEPT. The synthesis method is relatively simple and straightforward, making it a cost-effective option for laboratory experiments.
Applications De Recherche Scientifique
CEPT has been extensively studied for its potential applications in the field of medicine and drug discovery. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In addition, CEPT has been shown to inhibit the activity of certain enzymes, making it a promising candidate for developing enzyme inhibitors. It has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitive compound to destroy cancer cells.
Propriétés
Formule moléculaire |
C14H12ClN3O3S |
|---|---|
Poids moléculaire |
337.8 g/mol |
Nom IUPAC |
1-(4-chloro-2-ethoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C14H12ClN3O3S/c1-2-21-13-9-10(15)7-8-14(13)22(19,20)18-12-6-4-3-5-11(12)16-17-18/h3-9H,2H2,1H3 |
Clé InChI |
SXQSYPQPXLEANF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
SMILES canonique |
CCOC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272138.png)

![3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272141.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272142.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272144.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272145.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272146.png)
![1-(3-fluorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272150.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272151.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272153.png)
![1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272156.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272157.png)
![2-{3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B272160.png)
